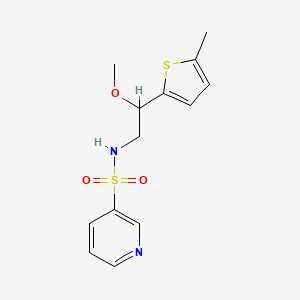

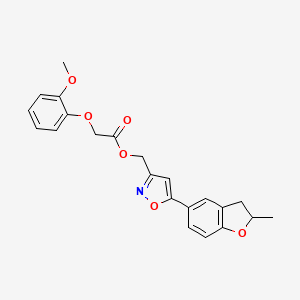

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess unique properties that make it a promising candidate for use in various scientific studies.

Wissenschaftliche Forschungsanwendungen

Antiviral and Antibacterial Applications

- Antiviral Activities: Novel quinazolinone derivatives have been synthesized and evaluated for their antiviral activities against a spectrum of respiratory and biodefense viruses. These compounds have shown inhibitory effects on the replication of viruses such as influenza A, severe acute respiratory syndrome corona, dengue, yellow fever, and others, highlighting their potential as antiviral agents (Selvam et al., 2007).

- Antibacterial and Antifungal Activities: Research has demonstrated that quinazolinone derivatives possess significant antibacterial and antifungal activities. These studies have revealed that such compounds are effective against a variety of microbial pathogens, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2010).

Anti-inflammatory Applications

- The synthesis of quinazolin-4-one derivatives has also been explored for their potential anti-inflammatory activities. Certain derivatives have shown promising results in reducing inflammation, offering insights into the development of new anti-inflammatory therapies (Kumar & Rajput, 2009).

Antitumor and Anticancer Applications

- Quinazolinone-based compounds have been investigated for their antitumor properties. Studies have found that these compounds exhibit growth-inhibitory activities against various cancer cell lines, suggesting their potential as antitumor agents. This research provides a foundation for the development of novel cancer therapies (Bavetsias et al., 2002).

Synthetic Methodologies and Chemical Properties

- Innovative synthetic methods have been developed for quinazolinones and their derivatives, enhancing the efficiency and diversity of these compounds. These methodologies facilitate the exploration of their biological activities and potential therapeutic applications. The research into the chemical properties of these compounds contributes to a deeper understanding of their mechanism of action and potential uses in various scientific applications (Zhou et al., 2004).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide' involves the synthesis of the quinazoline ring system followed by the addition of the appropriate side chains.", "Starting Materials": [ "2-aminobenzonitrile", "ethyl bromoacetate", "thiourea", "sodium hydroxide", "3-methylbutylamine", "hexanoyl chloride", "sodium bicarbonate", "acetic acid", "hydrogen peroxide", "sulfuric acid", "sodium sulfite", "sodium chloride", "magnesium sulfate", "ethyl acetate", "n-hexane" ], "Reaction": [ "Step 1: Synthesis of 6-bromo-2-cyano-4-oxoquinazoline", "a. Dissolve 2-aminobenzonitrile (1.0 g, 8.2 mmol) in ethanol (20 mL) and add ethyl bromoacetate (1.5 mL, 12.3 mmol) and sodium hydroxide (1.0 g, 25.0 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-2-cyano-4-oxoquinazoline (1.5 g, 85%) as a yellow solid.", "Step 2: Synthesis of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "a. Dissolve 6-bromo-2-cyano-4-oxoquinazoline (1.0 g, 4.0 mmol) in ethanol (20 mL) and add thiourea (0.5 g, 6.6 mmol) and sodium hydroxide (0.5 g, 12.5 mmol).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture to room temperature and filter the precipitate.", "d. Wash the precipitate with water and dry to obtain 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.8 g, 80%) as a yellow solid.", "Step 3: Synthesis of 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide", "a. Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (0.5 g, 1.8 mmol) in acetic acid (10 mL) and add hydrogen peroxide (0.5 mL, 3.0 mmol) dropwise.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and add sulfuric acid (2 mL, 0.1 M) dropwise.", "d. Add sodium sulfite (0.5 g, 3.6 mmol) and stir for 10 minutes.", "e. Filter the reaction mixture and wash the precipitate with water.", "f. Dissolve the precipitate in ethyl acetate (20 mL) and wash with sodium bicarbonate solution (10 mL).", "g. Dry the organic layer over magnesium sulfate and evaporate the solvent.", "h. Dissolve the residue in n-hexane (10 mL) and add hexanoyl chloride (0.5 mL, 3.6 mmol) and triethylamine (0.5 mL, 3.6 mmol).", "i. Heat the reaction mixture at reflux for 2 hours.", "j. Cool the reaction mixture to room temperature and filter the precipitate.", "k. Wash the precipitate with water and dry to obtain 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide (0.4 g, 60%) as a yellow solid." ] } | |

CAS-Nummer |

422288-13-9 |

Molekularformel |

C19H26BrN3O2S |

Molekulargewicht |

440.4 |

IUPAC-Name |

6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3-methylbutyl)hexanamide |

InChI |

InChI=1S/C19H26BrN3O2S/c1-13(2)9-10-21-17(24)6-4-3-5-11-23-18(25)15-12-14(20)7-8-16(15)22-19(23)26/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,21,24)(H,22,26) |

InChI-Schlüssel |

STYQQTVHFIJQHK-UHFFFAOYSA-N |

SMILES |

CC(C)CCNC(=O)CCCCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

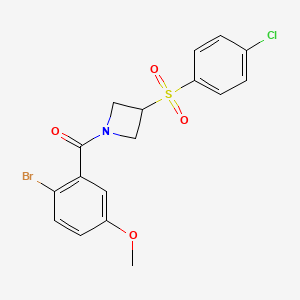

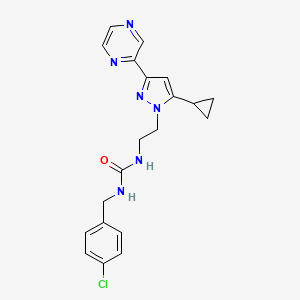

![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)

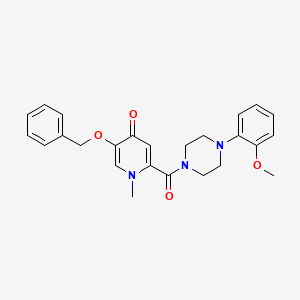

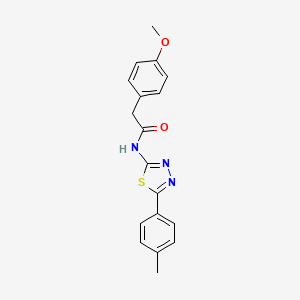

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

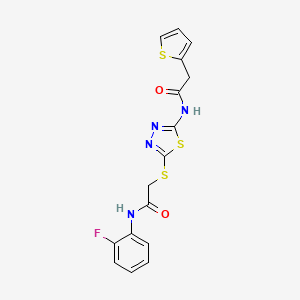

![3-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2873909.png)

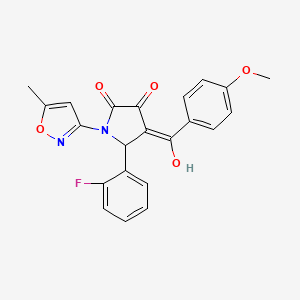

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2873917.png)

![2-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetamido}thiophene-3-carboxamide](/img/structure/B2873925.png)